molecular formula C18H25NO5 B4771431 N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate

N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate

Cat. No. B4771431
M. Wt: 335.4 g/mol
InChI Key: LOHKXQDCJQFOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate, also known as Methoxetamine (MXE), is a synthetic dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE has been used for scientific research purposes due to its potential therapeutic effects. The purpose of

Mechanism of Action

MXE works by binding to the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating the transmission of pain signals. By blocking the NMDA receptor, MXE can reduce the transmission of pain signals, resulting in its analgesic effects. MXE also affects the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in regulating mood and emotions.
Biochemical and Physiological Effects:
MXE has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce sedation and anesthesia. MXE has also been found to produce dissociative effects, causing users to feel detached from their surroundings and experience altered perceptions of reality.

Advantages and Limitations for Lab Experiments

MXE has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. MXE also has a long shelf life, making it a useful tool for long-term studies. However, MXE is a controlled substance in many countries, making it difficult to obtain for research purposes. Additionally, MXE has limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for research on MXE. One area of interest is in its potential use as a treatment for psychiatric disorders such as depression and anxiety. Further research is needed to determine the optimal dosage and administration method for these applications. Another area of interest is in understanding the long-term effects of MXE use, particularly in regards to its potential for addiction and dependence. Additionally, more research is needed to understand the mechanisms of action of MXE and how it affects the brain and body.

Scientific Research Applications

MXE has been used for scientific research purposes due to its potential therapeutic effects. It has been found to have analgesic, anxiolytic, and antidepressant properties, making it a potential candidate for the treatment of various psychiatric disorders. MXE has also been studied for its potential use in treating opioid addiction and withdrawal symptoms.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.C2H2O4/c1-18-16-5-3-2-4-13(16)8-9-17-15-11-12-6-7-14(15)10-12;3-1(4)2(5)6/h2-5,12,14-15,17H,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHKXQDCJQFOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC2CC3CCC2C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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